Angiotensin II antipeptide

概述

描述

Angiotensin II antipeptide is a peptide and inverse agonist of the angiotensin II receptor type 1. It is encoded by mRNA complementary to that encoding angiotensin II itself . Angiotensin II is a central component of the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

作用机制

Target of Action

Angiotensin II antipeptide primarily targets the Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R) . These are two G-protein coupled receptors that mediate most biological functions of the octapeptide Angiotensin II (Ang II) . The direct action of Angiotensin II on surrounding vessel walls is facilitated by binding to the AT-1 on vascular smooth muscle cells .

Mode of Action

The interaction of this compound with its targets results in a series of changes. Binding to the AT-1 receptor stimulates Ca2+/calmodulin-dependent phosphorylation of myosin, causing smooth muscle contraction that results in vasoconstriction .

Pharmacokinetics

The pharmacokinetics of this compound differ in terms of oral bioavailability, rate of absorption, metabolism, and route and rate of elimination . Both losartan potassium and candesartan cilexetil are prodrugs; however, losartan is partially converted into EXP3174 in the liver, whereas candesartan cilexetil is converted completely into candesartan during gastrointestinal absorption .

Result of Action

The molecular and cellular effects of this compound’s action are vast and complex. For instance, Angiotensin II acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . Delaying treatment in pregnant women with hypotension associated with septic or other distributive shock is likely to increase the risk of maternal and fetal morbidity and mortality .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, AT2R is upregulated upon tissue damage and its activation by selective AT2R agonists has become a promising approach in the search for new classes of pharmaceutical agents . The role of Ang II at the periphery and in the central nervous system is vast and complex .

生化分析

Biochemical Properties

Angiotensin II interacts with various enzymes, proteins, and other biomolecules. It is involved in the conversion power of heart membranes, which decreases with treatments such as solubilization and dialysis . The activity measured in the presence of captopril, representing the non-ACE conversion activity, presumably chymase, drops significantly after dialysis and solubilization .

Cellular Effects

Angiotensin II has a tonic effect on vascular smooth muscle cells . It stimulates aldosterone secretion from the adrenals and promotes sodium reabsorption through renal tubular cells . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Angiotensin II involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the regulation of cardiovascular function both in physiology and pathology .

Temporal Effects in Laboratory Settings

The effects of Angiotensin II change over time in laboratory settings. The total generation of Angiotensin II without the addition of inhibitors drops significantly after dialysis and solubilization . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Angiotensin II is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II antipeptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process includes purification steps such as high-performance liquid chromatography to ensure the final product’s purity .

化学反应分析

Types of Reactions: Angiotensin II antipeptide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.

Reducing Agents: Dithiothreitol and other thiol-based reagents are used for reduction.

Substitution Reagents: Various amino acid derivatives are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

科学研究应用

Angiotensin II antipeptide has numerous applications in scientific research:

Chemistry: It is used to study peptide synthesis and modification techniques.

Biology: It serves as a tool to investigate the renin-angiotensin system and its role in physiological processes.

Medicine: It is explored for its potential therapeutic effects in conditions such as hypertension and cardiovascular diseases.

Industry: It is used in the development of peptide-based drugs and diagnostic tools

相似化合物的比较

Angiotensin II: The primary ligand for the angiotensin II receptor type 1, responsible for vasoconstriction and aldosterone secretion.

Angiotensin II receptor blockers: These compounds, such as losartan, block the action of angiotensin II at its receptor, similar to angiotensin II antipeptide.

Uniqueness: this compound is unique in its ability to act as an inverse agonist, not just blocking the receptor but also reducing its basal activity. This property distinguishes it from other angiotensin II receptor blockers, which primarily act as antagonists .

生物活性

Angiotensin II (Ang II) is a key peptide hormone in the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. However, recent research has expanded the understanding of Ang II beyond its classical functions, particularly focusing on its derivatives and analogs, including angiotensin II antipeptides. This article explores the biological activity of Ang II antipeptides, emphasizing their potential therapeutic applications and mechanisms of action.

Overview of Angiotensin II

Angiotensin II is an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. It is formed from angiotensin I through the action of angiotensin-converting enzyme (ACE). Ang II exerts its effects primarily through two receptor types: AT1 and AT2. The activation of AT1 receptors leads to vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while AT2 receptors are associated with vasodilation and anti-proliferative effects .

Biological Activity of Angiotensin II Antipeptides

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of Ang II-derived peptides. Silva et al. developed constrained peptides from Ang II that exhibited significant biological activity against Plasmodium gallinaceum sporozoites. For instance, the peptide DRVYHIPF demonstrated 94% inhibition of sporozoite activity . Modifications such as introducing lactam bridges have enhanced the stability and efficacy of these peptides while reducing their vasoconstrictor effects.

Mechanism of Action

The mechanism by which these antipeptides exert their effects involves alterations in the peptide structure that affect their interaction with biological membranes and receptors. For example, modifications that maintain critical aromatic residues while changing the peptide's conformation can lead to improved binding affinities and biological activities .

Case Studies

-

Peptide Design and Testing

In a study by Maciel et al., six Ang II analogs were synthesized, including both linear and constrained forms. The constrained peptides showed enhanced antiplasmodial activity compared to their linear counterparts, with VC-5 achieving a 78% inhibition rate against P. gallinaceum . -

In Vitro Studies

Saraiva's research demonstrated that Ang II at a concentration of significantly inhibited parasite reinfection by 47%. Similarly, newly designed peptides 1 and 2 also reduced parasitemia levels by approximately 42.5% at the same concentration, indicating that structural modifications did not compromise their biological efficacy .

Comparative Analysis of Peptides

| Peptide | Structure Type | Antiplasmodial Activity (%) | Vasoconstrictor Effect |

|---|---|---|---|

| DRVYHIPF | Linear | 94 | High |

| VC-4 | Linear | 64 | Moderate |

| VC-5 | Constrained | 78 | Negligible |

| CDRVCYIHPF | Constrained | 76 | Negligible |

属性

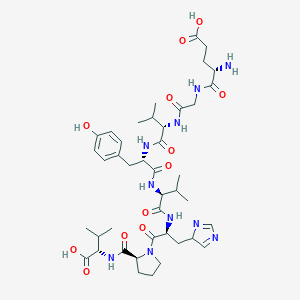

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,44,46)(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t27-,28-,29-,30-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXABETWMMHYVGQ-VVTGJMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary effect of Angiotensin II Antipeptide on human peripheral blood mononuclear cells (PBMCs)?

A: Research suggests that this compound, in contrast to peptide antibiotics like Nigericin and Valinomycin, does not significantly suppress the proliferation of mitogen-stimulated human PBMCs. [] This indicates a lack of strong immunosuppressive effects compared to the aforementioned antibiotics.

Q2: Can you elaborate on any other biological activities associated with this compound explored in the provided research?

A: While one study focused on the impact of various peptides, including this compound, on PBMC proliferation, it primarily highlighted the potent immunosuppressive effects of certain peptide antibiotics. [] The research did not delve deeper into specific biological activities of this compound.

Q3: Has this compound been investigated for applications beyond immunology, such as analytical chemistry?

A: Yes, research indicates that this compound has been explored as a model analyte in electromembrane extraction studies. [] This research specifically focused on selective extraction based on the isoelectric point, highlighting potential applications in analytical separation techniques.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。